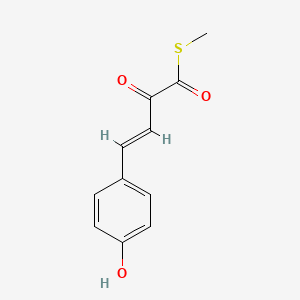
(E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate is an organic compound characterized by its unique structure, which includes a hydroxyphenyl group and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate typically involves the reaction of 4-hydroxybenzaldehyde with methyl thioglycolate under basic conditions to form the desired thioester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically isolated through distillation or other large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioester linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the thioester linkage under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Thioester derivatives with various substituents.
Scientific Research Applications
(E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the thioester linkage can undergo hydrolysis to release active thiol-containing compounds. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenylazo)benzoic acid: Shares the hydroxyphenyl group but differs in its azo linkage.
4-(4-Hydroxyphenyl)-2,2,4-trimethyl-7,8-benzothiachroman: Contains a similar hydroxyphenyl group but has a more complex fused-ring structure.
Uniqueness
(E)-S-methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enethioate is unique due to its specific combination of a hydroxyphenyl group and a thioester linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10O3S |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
S-methyl (E)-4-(4-hydroxyphenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H10O3S/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7,12H,1H3/b7-4+ |
InChI Key |
HPIFGPQAZDFWGU-QPJJXVBHSA-N |
Isomeric SMILES |
CSC(=O)C(=O)/C=C/C1=CC=C(C=C1)O |
Canonical SMILES |
CSC(=O)C(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


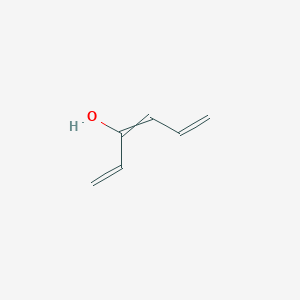
![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
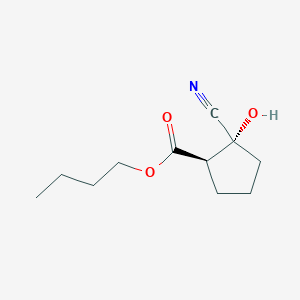
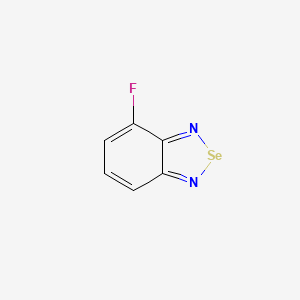
silane](/img/structure/B12522467.png)
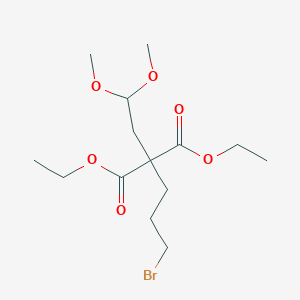
![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)

![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)

![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
![1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12522517.png)


